molecular formula C7H10O2S B13949904 2,2-Dimethyl-2,5-dihydrothiophene-3-carboxylic acid CAS No. 740796-46-7

2,2-Dimethyl-2,5-dihydrothiophene-3-carboxylic acid

Cat. No.: B13949904
CAS No.: 740796-46-7
M. Wt: 158.22 g/mol
InChI Key: FHBSRMLXSOGOMD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,5-dihydrothiophene-3-carboxylic acid is a heterocyclic compound that contains a five-membered ring with one sulfur atom and a carboxylic acid group. This compound is part of the thiophene family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,5-dihydrothiophene-3-carboxylic acid can be achieved through several methods. Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using readily available starting materials and efficient catalysts. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,5-dihydrothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether derivatives.

    Substitution: Halogenated, alkylated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-2,5-dihydrothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both dimethyl groups and a carboxylic acid group allows for diverse chemical modifications and applications .

Properties

CAS No.

740796-46-7

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

5,5-dimethyl-2H-thiophene-4-carboxylic acid

InChI

InChI=1S/C7H10O2S/c1-7(2)5(6(8)9)3-4-10-7/h3H,4H2,1-2H3,(H,8,9)

InChI Key

FHBSRMLXSOGOMD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CCS1)C(=O)O)C

Origin of Product

United States

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